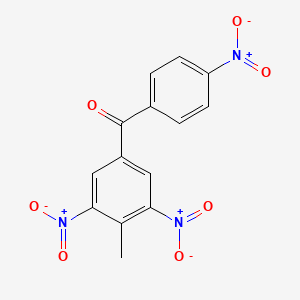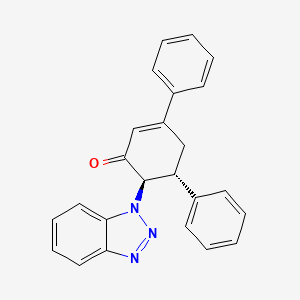![molecular formula C13H11BrN2OS B11533503 N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B11533503.png)
N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound characterized by the presence of a brominated thiophene ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-aminophenylacetamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:
Starting Materials: 5-bromo-2-thiophenecarboxaldehyde and 4-aminophenylacetamide.
Solvent: Ethanol or methanol.
Reaction Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, solvent recovery and recycling methods are often employed to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The brominated thiophene ring and the imine group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(5-chloro-2-thienyl)methylene]amino}phenyl)acetamide
- N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide
Uniqueness
N-(4-{[(5-bromo-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its electronic properties and reactivity. This makes it distinct from its chloro- and methyl-substituted analogs, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C13H11BrN2OS |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-[4-[(5-bromothiophen-2-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C13H11BrN2OS/c1-9(17)16-11-4-2-10(3-5-11)15-8-12-6-7-13(14)18-12/h2-8H,1H3,(H,16,17) |
InChI Key |
YVFAUXHUSQZLOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11533428.png)
![(2Z)-5-amino-2-(2-fluorobenzylidene)-7-(2-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11533430.png)
![N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11533432.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11533434.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11533440.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11533442.png)

![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]morpholine-4-carboxamide](/img/structure/B11533450.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B11533451.png)



![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11533488.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533493.png)
